molecular formula C18H14FNO3 B11607098 (4E)-4-{2-[(3-fluorobenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one

(4E)-4-{2-[(3-fluorobenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one

Cat. No.: B11607098
M. Wt: 311.3 g/mol
InChI Key: VFBJAHHWOCASBQ-MHWRWJLKSA-N
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Description

(4E)-4-{2-[(3-fluorobenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorobenzyl group and an oxazol-5(4H)-one moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-{2-[(3-fluorobenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 3-fluorobenzyl alcohol with 2-hydroxybenzaldehyde to form the intermediate 2-[(3-fluorobenzyl)oxy]benzaldehyde. This intermediate is then subjected to a cyclization reaction with 3-methyl-1,2-oxazol-5(4H)-one under basic conditions to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-{2-[(3-fluorobenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(4E)-4-{2-[(3-fluorobenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4E)-4-{2-[(3-fluorobenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Properties

Molecular Formula

C18H14FNO3

Molecular Weight

311.3 g/mol

IUPAC Name

(4E)-4-[[2-[(3-fluorophenyl)methoxy]phenyl]methylidene]-3-methyl-1,2-oxazol-5-one

InChI

InChI=1S/C18H14FNO3/c1-12-16(18(21)23-20-12)10-14-6-2-3-8-17(14)22-11-13-5-4-7-15(19)9-13/h2-10H,11H2,1H3/b16-10+

InChI Key

VFBJAHHWOCASBQ-MHWRWJLKSA-N

Isomeric SMILES

CC\1=NOC(=O)/C1=C/C2=CC=CC=C2OCC3=CC(=CC=C3)F

Canonical SMILES

CC1=NOC(=O)C1=CC2=CC=CC=C2OCC3=CC(=CC=C3)F

Origin of Product

United States

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